molecular formula C15H15BrO B7995736 2-Bromo-2'-ethylbenzhydrol

2-Bromo-2'-ethylbenzhydrol

Cat. No.: B7995736
M. Wt: 291.18 g/mol
InChI Key: YXGNJHOJOFNYBN-UHFFFAOYSA-N
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Description

2-Bromo-2’-ethylbenzhydrol is an organic compound with the molecular formula C15H15BrO It is a derivative of benzhydrol, where one of the phenyl groups is substituted with a bromine atom and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-ethylbenzhydrol typically involves the bromination of 2’-ethylbenzhydrol. One common method is the reaction of 2’-ethylbenzhydrol with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination.

Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is usually conducted in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to facilitate the formation of the brominated product.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-2’-ethylbenzhydrol may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-ethylbenzhydrol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote elimination reactions. These reactions are often conducted under reflux conditions.

    Oxidation Reactions: Oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used to oxidize the hydroxyl group.

Major Products Formed

    Substitution Reactions: The major products are substituted benzhydrol derivatives.

    Elimination Reactions: The major products are alkenes.

    Oxidation Reactions: The major products are ketones or aldehydes.

Scientific Research Applications

2-Bromo-2’-ethylbenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-2’-ethylbenzhydrol depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The hydroxyl group can be oxidized to form ketones or aldehydes through various oxidation mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2’-methylbenzhydrol
  • 2-Bromo-2’-propylbenzhydrol
  • 2-Bromo-2’-isopropylbenzhydrol

Comparison

2-Bromo-2’-ethylbenzhydrol is unique due to the presence of both a bromine atom and an ethyl group on the benzhydrol structure. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution and elimination reactions compared to its methyl and propyl analogs. The ethyl group also affects the compound’s steric and electronic properties, influencing its behavior in various chemical reactions.

Properties

IUPAC Name

(2-bromophenyl)-(2-ethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10,15,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGNJHOJOFNYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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